

# 1-(2,4-Dimethoxyphenyl)piperazine in radioligand binding assays

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

|                |                                   |
|----------------|-----------------------------------|
| Compound Name: | 1-(2,4-Dimethoxyphenyl)piperazine |
| Cat. No.:      | B095406                           |

[Get Quote](#)

An Application Guide for the Pharmacological Characterization of **1-(2,4-Dimethoxyphenyl)piperazine** Using Radioligand Binding Assays

## Authored by: A Senior Application Scientist Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of **1-(2,4-Dimethoxyphenyl)piperazine** in radioligand binding assays. The arylpiperazine scaffold is a privileged structure in neuropharmacology, known to interact with a range of monoaminergic G-protein coupled receptors (GPCRs). While **1-(2,4-Dimethoxyphenyl)piperazine** itself is not extensively characterized in public literature, its structural analogs exhibit significant affinity for serotonin (5-HT), dopamine (D), and adrenergic ( $\alpha$ ) receptors. This guide is therefore structured to provide the foundational principles and detailed, field-tested protocols necessary to systematically determine the binding affinity and selectivity profile of this, or any related, novel arylpiperazine compound. We will explain the causality behind experimental choices, provide self-validating protocols, and ground all claims in authoritative references.

## Introduction: The Arylpiperazine Scaffold and the Power of Radioligand Binding

The piperazine ring is a common motif in centrally active pharmaceuticals.<sup>[1]</sup> When attached to an aryl group, such as a dimethoxyphenyl ring, it forms an "arylpiperazine" moiety. This structural class is renowned for its interaction with key neurotransmitter receptors, including the serotonin 5-HT<sub>1a</sub>, dopamine D<sub>2</sub>, and α<sub>1</sub>-adrenergic receptors.<sup>[2][3]</sup> Subtle changes to the substitution pattern on the aromatic ring can dramatically alter binding affinity and selectivity, making the precise characterization of new analogs like **1-(2,4-Dimethoxyphenyl)piperazine** essential.

Radioligand binding assays are the gold standard for quantifying the interaction between a compound and a receptor.<sup>[4][5]</sup> These assays are robust, sensitive, and allow for the precise determination of a compound's binding affinity (expressed as the inhibition constant, K<sub>i</sub>), which is a critical parameter in drug discovery.<sup>[5]</sup> This guide will focus on competitive binding assays, where the unlabeled test compound (**1-(2,4-Dimethoxyphenyl)piperazine**) competes with a high-affinity, radioactively labeled ligand for binding to a specific receptor target.

## Pharmacological Context: Likely Targets for **1-(2,4-Dimethoxyphenyl)piperazine**

Based on extensive structure-activity relationship (SAR) studies of related compounds, **1-(2,4-Dimethoxyphenyl)piperazine** is predicted to have affinity for the receptors listed below. The following table summarizes binding data for structurally similar, well-characterized ligands to provide a benchmark for expected target engagement.

| Target Receptor                     | Reference Ligand Example | Radioactive Ligand for Assay | Typical Affinity (K <sub>i</sub> ) of Reference Ligand | Reference(s) |
|-------------------------------------|--------------------------|------------------------------|--------------------------------------------------------|--------------|
| 5-HT <sub>1a</sub> Receptor         | WAY-100635               | [ <sup>3</sup> H]WAY-100635  | 0.39 nM                                                | [6]          |
| α <sub>1</sub> -Adrenergic Receptor | Prazosin                 | [ <sup>3</sup> H]Prazosin    | ~0.16 nM                                               | [7][8]       |
| Dopamine D <sub>2</sub> Receptor    | Spiperone                | [ <sup>3</sup> H]Spiperone   | ~0.1 nM                                                | [9]          |
| Dopamine D <sub>4</sub> Receptor    | WAY-100635               | [ <sup>3</sup> H]WAY-100635  | 16 nM                                                  | [6]          |

This table illustrates the high affinity of representative arylpiperazine-containing compounds or standard tool compounds for these key CNS receptors, establishing a rationale for screening **1-(2,4-Dimethoxyphenyl)piperazine** against them.

## Principle of the Competitive Binding Assay

The competitive binding assay is an elegant method to determine the affinity of an unlabeled compound (the "competitor," e.g., **1-(2,4-Dimethoxyphenyl)piperazine**). The experiment measures the ability of increasing concentrations of the competitor to prevent a fixed concentration of a radioligand from binding to the receptor. The concentration of the competitor that inhibits 50% of the specific binding of the radioligand is known as the IC<sub>50</sub>.

The core measurements are:

- Total Binding: The amount of radioligand that binds to the receptor preparation in the absence of a competitor.
- Non-Specific Binding (NSB): The amount of radioligand that remains bound in the presence of a saturating concentration of an unlabeled compound, representing binding to non-receptor components like the filter membrane.[10][11]

- Specific Binding: The difference between Total Binding and NSB, which represents the radioligand bound to the target receptor.

The  $IC_{50}$  value is then converted to the inhibition constant ( $K_i$ ) using the Cheng-Prusoff equation, which accounts for the concentration and affinity ( $K_d$ ) of the radioligand used in the assay.[12]

$$K_i = IC_{50} / (1 + [L]/K_d)$$

Where:

- $[L]$  = Concentration of the radioligand.
- $K_d$  = Dissociation constant of the radioligand for the receptor.



[Click to download full resolution via product page](#)

Principle of Competitive Radioligand Binding.

## General Protocol: Foundational Steps

The following protocols are designed as a robust starting point. Optimization may be required based on the specific receptor source and radioligand used.

## Essential Materials & Reagents

- Test Compound: **1-(2,4-Dimethoxyphenyl)piperazine**, synthesized to >95% purity. Prepare a 10 mM stock solution in DMSO.

- Receptor Source:
  - Option A (Recommended): Commercially available frozen cell membranes from CHO or HEK293 cells stably expressing the human receptor of interest (e.g., 5-HT<sub>1a</sub>, α<sub>1</sub>-adrenergic, or D<sub>2</sub>).
  - Option B (Traditional): Tissue homogenate (e.g., rat cerebral cortex for 5-HT<sub>1a</sub>/α<sub>1</sub> or striatum for D<sub>2</sub>).
- Radioligands:
  - For 5-HT<sub>1a</sub>: [<sup>3</sup>H]WAY-100635 (Specific Activity: 70-90 Ci/mmol)
  - For α<sub>1</sub>-Adrenergic: [<sup>3</sup>H]Prazosin (Specific Activity: 70-90 Ci/mmol)
  - For D<sub>2</sub>: [<sup>3</sup>H]Spiperone (Specific Activity: 60-90 Ci/mmol)
- Buffers:
  - Assay Buffer (General): 50 mM Tris-HCl, 5 mM MgCl<sub>2</sub>, 0.1 mM EDTA, pH 7.4.[13]
  - Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
- Displacing Agents for NSB:
  - For 5-HT<sub>1a</sub>: 10 μM 5-HT (Serotonin) or 10 μM unlabeled WAY-100635.
  - For α<sub>1</sub>-Adrenergic: 10 μM Phentolamine or 1 μM unlabeled Prazosin.[8]
  - For D<sub>2</sub>: 10 μM Haloperidol or 10 μM unlabeled Spiperone.
- Equipment:
  - 96-well microplates (polypropylene for compound dilution, filter plates for assay).
  - Glass fiber filter plates (e.g., Millipore MultiScreen GF/C or GF/B).[14]
  - Vacuum filtration manifold (Cell Harvester).

- Liquid scintillation counter (e.g., MicroBeta TriLux).
- Standard laboratory equipment (pipettes, centrifuges, etc.).

## Protocol 1: Membrane Preparation (from Tissue)

Causality Note: This protocol isolates the membrane fraction where GPCRs reside, removing soluble proteins and other cellular components that could interfere with the assay. All steps are performed at 4°C to minimize proteolytic degradation.[\[15\]](#)

- Euthanize the animal according to approved institutional guidelines and rapidly dissect the desired brain region (e.g., cortex or striatum) on ice.
- Homogenize the tissue in 20 volumes of ice-cold lysis buffer (e.g., 50 mM Tris-HCl) using a glass-Teflon homogenizer.
- Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
- Transfer the supernatant to a new tube and centrifuge at 20,000-40,000 x g for 20 minutes at 4°C to pellet the membranes.[\[13\]](#)
- Discard the supernatant, resuspend the pellet in fresh assay buffer, and repeat the centrifugation step to wash the membranes.
- Resuspend the final pellet in a small volume of assay buffer.
- Determine the protein concentration using a standard method (e.g., BCA or Bradford assay).
- Aliquot the membrane preparation and store at -80°C until use. Protein concentration should be adjusted in the final assay to ensure that less than 10% of the added radioligand is bound, avoiding ligand depletion artifacts.[\[16\]](#)

## Specific Assay Protocols: Characterizing 1-(2,4-Dimethoxyphenyl)piperazine

The following is a generalized workflow for a competitive binding experiment in a 96-well format.



[Click to download full resolution via product page](#)

Workflow for a 96-well competitive binding assay.

## Protocol 2: Competition Assay for 5-HT<sub>1a</sub> Receptor Affinity

- Plate Setup: In a 96-well polypropylene plate, perform serial dilutions of **1-(2,4-Dimethoxyphenyl)piperazine** to achieve final assay concentrations from 0.1 nM to 10  $\mu$ M. Also prepare wells for Total Binding (vehicle, e.g., DMSO) and NSB (10  $\mu$ M 5-HT).
- Assay Reaction: To a 96-well filter plate, add in the following order:
  - 150  $\mu$ L of Assay Buffer containing the appropriate amount of receptor membranes (typically 50-100  $\mu$ g protein/well).
  - 50  $\mu$ L of the test compound dilution, vehicle, or NSB displacer.
  - 50  $\mu$ L of [<sup>3</sup>H]WAY-100635 diluted in Assay Buffer to a final concentration approximately equal to its  $K_e$  (e.g., 0.3-0.5 nM).[17]
- Incubation: Incubate the plate for 60 minutes at 30°C with gentle shaking.
- Termination: Terminate the reaction by rapid filtration over a GF/C filter plate using a cell harvester. Wash the filters 3-4 times with 200  $\mu$ L of ice-cold Wash Buffer to remove unbound radioligand.
- Counting: Dry the filter plate, add liquid scintillant to each well, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.

## Protocol 3: Competition Assay for $\alpha_1$ -Adrenergic Receptor Affinity

This protocol is identical to the 5-HT<sub>1a</sub> assay, with the following specific modifications:

- Radioligand: Use [<sup>3</sup>H]Prazosin at a final concentration near its  $K_e$  (e.g., 0.2 nM).[18]
- NSB Displacer: Use 10  $\mu$ M Phentolamine.
- Receptor Source: Membranes from cells expressing  $\alpha_1$ -receptors or from whole cerebral cortex are suitable.

## Protocol 4: Competition Assay for Dopamine D<sub>2</sub> Receptor Affinity

This protocol is identical to the 5-HT<sub>1a</sub> assay, with the following specific modifications:

- Radioligand: Use [<sup>3</sup>H]Spiperone at a final concentration near its K<sub>o</sub> (e.g., 0.1-0.2 nM).[9]
- NSB Displacer: Use 10 μM Haloperidol.
- Receptor Source: Membranes from cells expressing D<sub>2</sub> receptors or from brain striatum are ideal.

## Data Analysis and Interpretation

- Calculate Specific Binding: For each concentration of the test compound, calculate specific binding: Specific Binding (CPM) = Total Binding (CPM) - Mean NSB (CPM).
- Normalize Data: Convert the specific binding at each competitor concentration to a percentage of the maximum specific binding (observed in the "Total Binding" wells).
- Generate Competition Curve: Plot the percent specific binding against the log concentration of **1-(2,4-Dimethoxyphenyl)piperazine**. Use non-linear regression (sigmoidal dose-response, variable slope) in software like GraphPad Prism to fit the curve and determine the IC<sub>50</sub> value.
- Calculate K<sub>i</sub>: Use the Cheng-Prusoff equation described in Section 3 to convert the empirically determined IC<sub>50</sub> to the K<sub>i</sub>. The K<sub>o</sub> of the radioligand must be determined separately via a saturation binding experiment or taken from reliable literature sources for the specific tissue/cell line used.[16]

Trustworthiness and Self-Validation: A reliable assay should exhibit low NSB (<30% of total binding), a sufficient signal window, and reproducible results across multiple experiments (typically n=3).[16] The inclusion of a known reference compound (e.g., unlabeled WAY-100635 for the 5-HT<sub>1a</sub> assay) as a positive control is crucial to validate the assay performance in each run.

## Concluding Remarks and Future Directions

This guide provides a robust framework for determining the binding affinity and selectivity profile of **1-(2,4-Dimethoxyphenyl)piperazine**. By systematically testing against the primary targets for the arylpiperazine class—5-HT<sub>1a</sub>,  $\alpha_1$ -adrenergic, and D<sub>2</sub> receptors—researchers can rapidly establish its pharmacological fingerprint.

It is critical to remember that binding affinity does not reveal the functional activity of the compound. A high-affinity ligand could be an agonist, antagonist, or inverse agonist. Therefore, the logical next step after identifying high-affinity interactions is to perform functional assays, such as GTPyS binding assays or second messenger assays (e.g., cAMP accumulation), to elucidate the compound's mechanism of action at the target receptor.



[Click to download full resolution via product page](#)

Simplified GPCR signaling pathway for functional analysis.

## References

- Cliffe, I. A., et al. (1993). Evaluation of [O-methyl-3H]WAY-100635 as an in vivo radioligand for 5-HT<sub>1A</sub> receptors in rat brain. *Journal of Neurochemistry*. [\[Link\]](#)
- Andrée, B., et al. (1998). [carbonyl-11C]Desmethyl-WAY-100635 (DWAY) is a potent and selective radioligand for central 5-HT<sub>1A</sub> receptors in vitro and in vivo. *Naunyn-*

Schmiedeberg's Archives of Pharmacology. [\[Link\]](#)

- Khawaja, X., et al. (1995). Pharmacological characterization of recombinant human 5-hydroxytryptamine1A receptors using a novel antagonist radioligand, [3H]WAY-100635. *Journal of Neurochemistry*. [\[Link\]](#)
- Al-Juboori, A. M., & Macleod, D. B. (1989). Pharmacokinetic and pharmacodynamic studies with two alpha-adrenoceptor antagonists, doxazosin and prazosin in the rabbit. *Journal of Pharmacy and Pharmacology*. [\[Link\]](#)
- Trevino, M. B., et al. (2021). Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart. *Current Protocols*. [\[Link\]](#)
- Aass, H., et al. (1983). Specific binding of [3H]prazosin to myocardial cells isolated from adult rats. *Journal of Molecular and Cellular Cardiology*. [\[Link\]](#)
- Lundberg, J., et al. (2002). The PET radioligand [carbonyl-(11)C]desmethyl-WAY-100635 binds to 5-HT(1A) receptors and provides a higher radioactive signal than [carbonyl-(11)C]WAY-100635 in the human brain. *Journal of Nuclear Medicine*. [\[Link\]](#)
- IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). prazosin | Ligand Activity Charts. *IUPHAR/BPS Guide to PHARMACOLOGY*. [\[Link\]](#)
- Greengrass, P., & Bremner, R. (1979). 3H-Prazosin binds specifically to 'alpha 1'-adrenoceptors in rat brain. *European Journal of Pharmacology*. [\[Link\]](#)
- Tsuchida, K., et al. (1999). Alpha-1 adrenoceptors: evaluation of receptor subtype-binding kinetics in intact arterial tissues and comparison with membrane binding. *British Journal of Pharmacology*. [\[Link\]](#)
- Eurofins DiscoverX. (n.d.). 5-HT2A Human Serotonin GPCR Cell Based Agonist & Antagonist IP1 LeadHunter Assay. *Eurofins DiscoverX*. [\[Link\]](#)
- Hoffmann, C. (2004). Detection of β-Adrenergic Receptors by Radioligand Binding. In *Adrenergic Receptor Protocols*. Humana Press. [\[Link\]](#)
- National Center for Biotechnology Information. (n.d.). Table 3, Detailed protocol for the D2 binding secondary assay. *Probe Reports from the NIH Molecular Libraries Program*. [\[Link\]](#)
- Gonzalez-Maeso, J., & Sealfon, S. C. (2009). Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways. *Current Molecular Pharmacology*. [\[Link\]](#)
- BMG LABTECH. (n.d.). Dopamine d2 receptor HTRF binding kinetics. *BMG LABTECH*. [\[Link\]](#)
- Grimm, M., et al. (2005).
- Siegrist, A., et al. (2000). Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. *Journal of Receptors and Signal Transduction*. [\[Link\]](#)
- Innoprot. (n.d.). 5-HT2A Serotonin Receptor Assay. *Innoprot*. [\[Link\]](#)
- Roman, F. S., et al. (2021). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. *European Journal of Medicinal*

Chemistry. [\[Link\]](#)

- Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Gifford Bioscience. [\[Link\]](#)
- Mokrosz, M. J., et al. (1995). Analogues of the 5-HT1A serotonin antagonist 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine with reduced alpha 1-adrenergic affinity. *Journal of Medicinal Chemistry*. [\[Link\]](#)
- Wikipedia. (n.d.). Piperazine. Wikipedia. [\[Link\]](#)
- Drug Discovery and Development. (2015). Specific and Non-specific Binding in a ligand binding assay. YouTube. [\[Link\]](#)
- Chłoń, G., et al. (2007). 1-cinnamyl-4-(2-methoxyphenyl)piperazines: synthesis, binding properties, and docking to dopamine (D(2)) and serotonin (5-HT(1A)) receptors. *Archiv der Pharmazie*. [\[Link\]](#)
- Pharmacology Lectures. (2023). Pharmacology of Piperazine. YouTube. [\[Link\]](#)
- Patsnap Synapse. (2024). What is the mechanism of Piperazine?
- chemeurope.com. (n.d.). Piperazine. chemeurope.com. [\[Link\]](#)
- Creative Bioarray. (n.d.). Radioligand Binding Assay.
- Google Patents. (n.d.). Synthesis of 1-[2-(2,4-dimethyl-phenylsulfanyl)-phenyl]piperazine.
- Google Patents. (n.d.). Synthesis of 1-[2-(2,4-dimethyl-phenylsulfanyl)-phenyl]piperazine.
- Schetz, J. A., et al. (2005). N-(4-(4-(2,3-Dichloro- or 2-methoxyphenyl)piperazin-1-yl)-butyl)-heterobiarylcarboxamides with Functionalized Linking Chains as High Affinity and Enantioselective D3 Receptor Antagonists. *Journal of Medicinal Chemistry*. [\[Link\]](#)
- Google Patents. (n.d.). SYNTHESIS OF 1-[2-(2,4-DIMETHYL-PHENYLSULFANYL)-PHENYL]PIPERAZINE.
- Emamghoreishi, M., et al. (2005). Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors. *Iranian Journal of Pharmaceutical Research*. [\[Link\]](#)
- Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. *Assay Guidance Manual*. [\[Link\]](#)
- Bonifazi, A., et al. (2005). Novel heterocyclic trans olefin analogues of N-{4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butyl}arylcarboxamides as selective probes with high affinity for the dopamine D3 receptor. *Journal of Medicinal Chemistry*. [\[Link\]](#)
- Emamghoreishi, M., et al. (2005). Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors. *Brieflands*. [\[Link\]](#)
- ResearchGate. (2014). 2-{4-[ $\omega$ -[4-(2-methoxyphenyl)-1-piperazinyl] alkoxy] phenyl} phthalimides as ligands for some 5-HT, dopamine and adrenergic receptor subtypes.
- Sygnature Discovery. (n.d.). Radioligand Binding Assays & Fluorescence Polarization.
- Dömling, A., et al. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. *Molecules*. [\[Link\]](#)

- Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. Piperazine - Wikipedia [en.wikipedia.org]
- 2. 1-cinnamyl-4-(2-methoxyphenyl)piperazines: synthesis, binding properties, and docking to dopamine (D(2)) and serotonin (5-HT(1A)) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analogues of the 5-HT1A serotonin antagonist 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine with reduced alpha 1-adrenergic affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 5. sygnaturediscovery.com [sygnaturediscovery.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. 3H-Prazosin binds specifically to 'alpha 1'-adrenoceptors in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Specific binding of [3H]prazosin to myocardial cells isolated from adult rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Competitive MS binding assays for dopamine D2 receptors employing spiperone as a native marker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. giffordbioscience.com [giffordbioscience.com]
- 14. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Pharmacological characterization of recombinant human 5-hydroxytryptamine1A receptors using a novel antagonist radioligand, [3H]WAY-100635 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Alpha-1 adrenoceptors: evaluation of receptor subtype-binding kinetics in intact arterial tissues and comparison with membrane binding - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [1-(2,4-Dimethoxyphenyl)piperazine in radioligand binding assays]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b095406#1-2-4-dimethoxyphenyl-piperazine-in-radioligand-binding-assays]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)